1,1-Diethyl-3-(2,6-xylyl)urea
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
39143-74-3 |
|---|---|
Molecular Formula |
C13H20N2O |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
3-(2,6-dimethylphenyl)-1,1-diethylurea |
InChI |
InChI=1S/C13H20N2O/c1-5-15(6-2)13(16)14-12-10(3)8-7-9-11(12)4/h7-9H,5-6H2,1-4H3,(H,14,16) |
InChI Key |
CLYLARZOYMBKKK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)NC1=C(C=CC=C1C)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1,1 Diethyl 3 2,6 Xylyl Urea and Analogous Substituted Ureas
Traditional and Phosgene-Based Approaches: Academic Refinements
The synthesis of substituted ureas, including 1,1-diethyl-3-(2,6-xylyl)urea, has historically relied on methods involving hazardous reagents like phosgene (B1210022). rsc.orgnih.gov These traditional approaches, while effective, are increasingly being replaced by safer and more environmentally friendly alternatives. rsc.orgnih.gov
Reaction of Amines with Isocyanates and Carbamoyl (B1232498) Chlorides
The most prevalent method for synthesizing N-substituted ureas involves the reaction of amines with isocyanates or carbamoyl chlorides. rsc.orgnih.gov These electrophilic intermediates readily react with the nucleophilic amine to form the stable urea (B33335) linkage. Specifically, to synthesize this compound, one could react 2,6-dimethylphenyl isocyanate with diethylamine (B46881).
The required isocyanates and carbamoyl chlorides are often generated from the corresponding primary amine by reaction with phosgene or a phosgene equivalent. rsc.orgnih.gov Due to the high toxicity of phosgene, safer alternatives like triphosgene, 1,1'-carbonyldiimidazole (B1668759) (CDI), and di-tert-butyl dicarbonate (B1257347) have been developed. nih.govnih.gov For instance, CDI is a crystalline solid that serves as a less toxic substitute for phosgene in generating biologically active unsymmetrical ureas. nih.gov Another approach involves the in situ generation of isocyanates from primary amides via a Hofmann rearrangement, which can then be trapped by an amine to form the desired urea. organic-chemistry.org
The reaction of (1-chloroalkyl)carbamoyl chlorides with secondary amines can also yield substituted ureas. For example, reacting (α-chlorobenzyl)methylcarbamoyl chloride with dimethylamine (B145610) produces 1,1-dimethyl-3-(α-dimethylaminobenzyl)urea. cdnsciencepub.com This highlights the versatility of carbamoyl chlorides in synthesizing a variety of substituted ureas.
A study by Xie et al. demonstrated an environmentally friendly method for preparing quinolin-2-yl substituted ureas in water under mild, toxic-reagent-free conditions. acs.org This approach boasts high yields, 100% atom economy, and excellent regioselectivity. acs.org Another practical, one-pot synthesis of hetero/aryl-urea derivatives utilizes chlorosulfonyl isocyanate followed by hydrolysis, providing high yields and purity. asianpubs.org
Table 1: Comparison of Reagents for Isocyanate and Carbamoyl Chloride Synthesis
| Reagent | Advantages | Disadvantages |
| Phosgene | High reactivity, well-established | Extremely toxic gas |
| Triphosgene | Solid, easier to handle than phosgene | Still releases phosgene in situ |
| 1,1'-Carbonyldiimidazole (CDI) | Solid, safer alternative, no chlorinated byproducts nih.gov | Can be less reactive than phosgene |
| Chlorosulfonyl Isocyanate | High reactivity, good yields asianpubs.org | Moisture sensitive, requires careful handling |
Historical and Mechanistic Insights into Isocyanate Intermediates
The use of isocyanates as key intermediates in urea synthesis is a cornerstone of organic chemistry. nih.gov Historically, the generation of isocyanates relied heavily on the use of phosgene. rsc.orgnih.gov The mechanism involves the reaction of a primary amine with phosgene to form a carbamoyl chloride, which then eliminates hydrogen chloride to yield the isocyanate. rsc.org
Rearrangement reactions such as the Curtius, Hofmann, and Lossen rearrangements provide alternative, phosgene-free routes to isocyanates. nih.govrsc.org These reactions proceed through a nitrene intermediate, which rearranges to form the isocyanate. For example, the Curtius rearrangement involves the thermal or photochemical decomposition of an acyl azide. organic-chemistry.org These methods have been instrumental in academic research for synthesizing complex ureas without resorting to highly toxic reagents.
Mechanistic studies have provided valuable insights into the formation of ureas. For instance, iron-catalyzed dehydrogenative coupling of methanol (B129727) and primary amines to form symmetric ureas is proposed to proceed through a transient isocyanate intermediate. semanticscholar.org Similarly, DFT calculations and experimental studies on the catalyst-free synthesis of N-hetaryl carbamates from ureas and alcohols indicate the reaction proceeds through the intermediate formation of hetaryl isocyanates. rsc.org
Green Chemistry and Sustainable Synthesis Strategies
In recent years, there has been a significant shift towards developing more sustainable and environmentally friendly methods for urea synthesis, moving away from hazardous reagents and harsh reaction conditions.
Catalyst-Free Methodologies and Solvent-Free Reaction Conditions
A significant advancement in green urea synthesis is the development of catalyst-free and solvent-free methods. One such method involves the nucleophilic addition of amines to potassium isocyanate in water, eliminating the need for organic co-solvents and catalysts. rsc.orgnih.govresearchgate.netrsc.org This approach is mild, efficient, and scalable, offering good to excellent yields for a variety of N-substituted ureas. nih.govresearchgate.netrsc.org
Solvent-free synthesis of asymmetrically N,N'-substituted ureas has also been achieved by reacting Schiff bases with phenyl isocyanate. mdpi.com This eco-friendly methodology provides good yields in a remarkably short amount of time compared to traditional methods. mdpi.com Another novel solvent- and halide-free synthesis of pyridine-2-yl substituted ureas utilizes pyridine (B92270) N-oxides and dialkylcyanamides, demonstrating high atom economy and good to high yields. rsc.org
Table 2: Examples of Catalyst-Free and Solvent-Free Urea Synthesis
| Reactants | Conditions | Product Type | Reference |
| Amines, Potassium Isocyanate | Water, Room Temperature | N-substituted ureas | rsc.orgnih.govresearchgate.netrsc.org |
| Schiff bases, Phenyl Isocyanate | Solvent-free | Asymmetric N,N'-substituted ureas | mdpi.com |
| Pyridine N-oxides, Dialkylcyanamides | Solvent- and halide-free | Pyridine-2-yl substituted ureas | rsc.org |
Utilization of Carbon Dioxide and Amines in Urea Formation
The use of carbon dioxide (CO₂) as a C1 building block for urea synthesis is a highly attractive green chemistry approach, as it utilizes a renewable and non-toxic feedstock. rsc.orgbohrium.com
Several methods have been developed to synthesize ureas from amines and CO₂. One approach involves the reaction of primary aliphatic amines with CO₂ in the absence of any catalysts or organic solvents, yielding urea derivatives in mild to good yields. rsc.org The reaction is believed to proceed through an alkyl ammonium (B1175870) alkyl carbamate (B1207046) intermediate. rsc.org Another metal-free method utilizes CO₂ at atmospheric pressure and room temperature to produce a diverse range of symmetric and dissymmetric ureas. bohrium.com
Catalytic systems have also been employed to facilitate the reaction between CO₂ and amines. For instance, pure cerium oxide (CeO₂) acts as an effective and reusable heterogeneous catalyst for the direct synthesis of cyclic ureas from CO₂ and diamines. rsc.org Basic ionic liquids, such as 1-n-butyl-3-methyl imidazolium (B1220033) hydroxide (B78521) ([Bmim]OH), have also been shown to catalyze the synthesis of disubstituted ureas from amines and CO₂ under solvent-free conditions. rsc.org In some cases, the reversible reaction of CO₂ with primary amines to form alkyl-ammonium carbamates can be used to reduce the reactivity of amines in competing reactions, acting as a green protecting group. nih.gov
A mild and efficient library synthesis technique has been developed for the synthesis of ureas from carbamic acids derived from the DBU-catalyzed reaction of amines and gaseous carbon dioxide. acs.org The carbamic acids react with Mitsunobu reagents to generate isocyanates in situ, which are then condensed with amines to afford the desired ureas. acs.org
Electrochemical Synthesis Routes
Electrochemical synthesis offers a promising and sustainable alternative to traditional methods for urea production. oaepublish.com This approach can potentially replace the energy-intensive Haber-Bosch process by co-reducing carbon dioxide with various nitrogen sources under ambient conditions. oaepublish.comresearchgate.net
The electrosynthesis of urea often involves the C-N coupling of intermediates derived from the reduction of CO₂ and a nitrogen source, such as nitrite (B80452) (NO₂⁻), nitrate (B79036) (NO₃⁻), or nitrogen (N₂). oaepublish.comsciopen.com For example, on certain catalysts, CO₂ is reduced to *CO and NO₂⁻ is reduced to *NH₂, which then couple to form urea. oaepublish.com Another proposed pathway involves the coupling of *NH₂ and *COOH intermediates. oaepublish.com
Recent research has focused on developing efficient electrocatalysts to improve the selectivity and yield of urea. Hybrid catalysts, such as Zn/Cu, have shown increased selectivity for urea synthesis from nitrate and CO₂ through a relay catalysis mechanism. utoronto.ca Theoretical studies have also explored the potential of various materials, including MBenes and copper-based catalysts, for electrocatalytic urea synthesis. researchgate.netsciopen.comacs.org Computational simulations are being used to predict selective and active materials for urea production, providing a pathway for the rational design of new electrocatalysts. acs.org
Multicomponent Reaction Approaches to Urea Scaffolds
Multicomponent reactions (MCRs), which combine three or more reactants in a single step, are highly efficient for building molecular complexity. rsc.orgrsc.org They are prized for their atom economy, reduction of synthetic steps, and alignment with green chemistry principles. rsc.org Urea-based MCRs are particularly valuable for creating diverse heterocyclic and biologically relevant compounds. rsc.org
One of the most prominent urea-based MCRs is the Biginelli reaction, which combines an aldehyde, a β-ketoester, and urea to form 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). bohrium.comresearchgate.net This reaction is atom-economical and can be catalyzed by various agents, including iron(III) chloride, which acts as a Lewis acid. rsc.org The versatility of MCRs allows for the synthesis of a wide array of substituted ureas by strategically varying the starting components. rsc.org For instance, palladium-catalyzed MCRs have been developed for the diastereoselective synthesis of complex spirofuran pyrimidinones (B12756618) from aromatic aldehydes, urea/thiourea (B124793), and alkynols. rsc.org
| Reaction Type | Components | Product Scaffold | Catalyst/Conditions | Reference |
|---|---|---|---|---|
| Biginelli Reaction | Aldehyde, β-ketoester, Urea | Dihydropyrimidinone (DHPM) | Iron(III) Chloride | rsc.org |
| Palladium-Catalyzed MCR | Aromatic aldehyde, Urea/Thiourea, Alkynol | Spirofuran pyrimidinone | Palladium catalyst, Brønsted acid | rsc.org |
| Bucherer–Bergs Reaction | Aldehyde/Ketone, Potassium cyanide, Ammonium carbonate | Hydantoin (a cyclic urea derivative) | - | rsc.org |
| Sulfonylurea Synthesis | Sulfonyl azide, Carbon monoxide, Amine | Sulfonylurea | Palladium catalyst | rsc.org |
Isocyanide-based multicomponent reactions (IMCRs), most notably the Passerini and Ugi reactions, are powerful tools for generating peptide-like structures. organic-chemistry.orgnih.gov The classical Ugi four-component reaction (Ugi-4CR) typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylaminocarboxamide. nih.govmdpi.com
To synthesize urea derivatives, the standard components can be strategically replaced. rsc.org A key challenge and innovation in adapting the Ugi reaction for urea synthesis involves substituting the carboxylic acid component with an isocyanate. rsc.org The mechanism of the Ugi reaction begins with the formation of an imine from the aldehyde and amine, which is then protonated by the acid component. scielo.br The resulting iminium ion reacts with the isocyanide. nih.govscielo.br By altering the components, such as using alternative amines like hydrazine (B178648) or urea itself, the structural diversity of the products can be greatly expanded. mdpi.com Similarly, the Passerini three-component reaction (P-3CR), which combines a carbonyl compound, a carboxylic acid, and an isocyanide, can be modified. researchgate.net While these reactions traditionally lead to α-acyloxy amides (Passerini) or dipeptide scaffolds (Ugi), their flexibility allows for the creation of a vast chemical space, including urea-containing molecules, through innovative component selection. rsc.orgnih.gov
Stereoselective Synthesis of Chiral Urea Derivatives
The synthesis of chiral molecules, where a specific three-dimensional arrangement of atoms is achieved, is a cornerstone of modern chemistry. chinesechemsoc.org Asymmetric synthesis creates a defined stereogenic center through three primary strategies: substrate-controlled, chiral auxiliary-controlled, and catalyst-controlled methods. d-nb.infodcu.ie Given that the biological activity of many compounds depends on their absolute configuration, developing methods for the asymmetric synthesis of chiral ureas and their derivatives is of significant interest. rsc.org
Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. d-nb.infodcu.ie In the context of urea synthesis, chiral organocatalysts, which are small, metal-free organic molecules, have proven particularly effective. mdpi.com
Chiral (thio)urea derivatives, often derived from natural products like Cinchona alkaloids, are powerful hydrogen-bond donor catalysts. nih.govrsc.org They can activate electrophiles and organize transition states through non-covalent interactions. rsc.orgacs.org For example, cinchona urea catalysts have been successfully used in asymmetric sulfa-Michael additions. acs.org Mechanistic studies suggest a model where a Brønsted acid (the protonated amine of the catalyst) activates the electrophile, while the urea moiety binds the nucleophile through hydrogen bonding. acs.org
Chiral phosphoric acids represent another important class of catalysts. ifremer.fr They have been employed in the enantioselective heterodimerization of N-substituted pyrrolidine-1-carboxamides to create complex tricyclic urea-containing scaffolds with high enantioselectivity. ifremer.fr The catalyst facilitates the formation of an ion pair between a generated iminium intermediate and the chiral phosphate (B84403), which then controls the facial selectivity of the subsequent reaction. ifremer.fr
| Reaction | Catalyst Type | Catalyst Example | Product Type | Stereoselectivity | Reference |
|---|---|---|---|---|---|
| Aldol Reaction | Cinchona Alkaloid Urea | Thiourea derivative of Cinchona alkaloid | Chiral isatin-containing bisphosphonates | up to 96% ee | scispace.com |
| Heterodimerization | Chiral Phosphoric Acid | (R)-BINOL-derived phosphoric acid | Tricyclic azacyclic carboxamides | High enantioselectivity (exo-product) | ifremer.fr |
| Povarov Reaction | Bifunctional Urea | Sulfinamido urea derivative | Tetrahydroquinolines | High enantioselectivity | nih.gov |
| Atroposelective Bromination | Bifunctional Urea | Quinidine-urea derivative | Axially chiral 8-arylquinolines | Excellent enantioselectivity | scispace.com |
The chiral auxiliary approach involves covalently attaching an enantiomerically pure molecule (the auxiliary) to an achiral substrate. dcu.iethieme-connect.com This auxiliary then directs the stereochemical outcome of a subsequent reaction. thieme-connect.com After the desired transformation, the auxiliary is cleaved to yield the chiral product. dcu.ie This method is highly reliable, and even if the initial reaction is not perfectly selective, the resulting diastereomers can often be separated before the auxiliary is removed. thieme-connect.comresearchgate.net
Commonly used auxiliaries include Evans oxazolidinones, camphor-derived molecules, and pseudoephedrine. d-nb.inforesearchgate.net For instance, δ-lactol auxiliaries derived from (+)-camphor can be used to prepare amides that undergo highly diastereoselective Michael additions to form amino acid derivatives with two new stereocenters. thieme-connect.com The stereochemical result is rationalized by the formation of an enolate where one face is shielded by the bulky auxiliary, forcing the electrophile to attack from the less hindered face. thieme-connect.com In substrate-controlled synthesis, a pre-existing chiral center within the reactant molecule itself dictates the stereochemistry of a new center, a strategy that relies on the availability of enantiopure starting materials. d-nb.infodcu.ie
Photochemistry offers unique pathways for chemical transformations by using light as a sustainable energy source. chinesechemsoc.org Achieving stereocontrol in photochemical reactions has been a significant challenge, but recent advances have combined photoredox catalysis with chiral catalysis. tum.denih.gov
One powerful strategy involves a dual-catalyst system where a photosensitizer (like an iridium or ruthenium complex) absorbs visible light and initiates a reaction via electron transfer, while a separate chiral Lewis acid or Brønsted acid catalyst controls the stereochemistry of the ensuing bond formation. tum.denih.gov This approach has been applied to enantioselective [2+2] cycloadditions and radical conjugate additions. nih.gov
A notable example directly relevant to urea chemistry is the deracemization of cyclic ureas reported by Knowles and coworkers. chinesechemsoc.orgtum.de Their method uses visible light and a complex sequence involving two chiral catalysts: a phosphate base and a peptide-based thiol. chinesechemsoc.org An iridium photocatalyst initiates a single electron transfer, generating a racemic urea radical cation. tum.de The chiral phosphate base then selectively deprotonates one enantiomer of the radical cation, leading to a racemic α-amino radical, which is ultimately converted to the desired enantiomerically enriched product. chinesechemsoc.org In another approach, a urea moiety itself can act as a redox-active directing group in a photoinduced, highly diastereoselective and enantioselective [3+2]-cycloaddition. acs.org
Derivatization Strategies of this compound Precursors and Analogues
Derivatization is the process of chemically modifying a compound to produce new compounds with different properties. For a molecule like this compound, derivatization would typically focus on its precursors, 2,6-dimethylaniline (B139824) (2,6-xylidine) and diethylamine, or on the final urea structure itself. Such strategies are essential for creating analogues for structure-activity relationship studies. escholarship.org
For the 2,6-xylyl precursor, the aromatic ring is a prime target for modification via electrophilic aromatic substitution. However, the two methyl groups and the amino group strongly direct incoming electrophiles, and steric hindrance from the ortho-methyl groups can influence reactivity. Functionalization could include halogenation (e.g., bromination or fluorination) or Friedel-Crafts alkylation/acylation at the positions meta or para to the amino group, although conditions would need to be carefully optimized. escholarship.orgacs.org For example, modern deoxofluorinating agents like PhenoFluor could potentially be used to introduce fluorine into a hydroxylated precursor. acs.org
Another strategy is the functionalization of the methyl groups on the xylyl ring, perhaps through radical-based reactions. The N-alkyl groups of the diethylamine portion could also be modified, for instance, by synthesizing analogues with different alkyl chains (e.g., dipropyl, dibutyl) or cyclic amines (e.g., piperidinyl, morpholinyl). This is achieved by using a different secondary amine in the initial urea formation step. The urea N-H bond itself can also be a site for derivatization, such as further alkylation or acylation, to produce tetra-substituted ureas. These synthetic modifications allow for systematic exploration of the chemical space around the parent molecule. escholarship.org
Advanced Spectroscopic and Structural Elucidation of 1,1 Diethyl 3 2,6 Xylyl Urea and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural determination of organic molecules in solution. For 1,1-Diethyl-3-(2,6-xylyl)urea, ¹H and ¹³C NMR provide initial confirmation of the molecular framework, but more advanced techniques are required to probe its dynamic nature and complex interactions.
The urea (B33335) linkage and the substituted aryl group in this compound introduce the possibility of rotational isomers (rotamers) due to restricted rotation around the C-N bonds. Variable-temperature (VT) NMR spectroscopy is a powerful tool to study these conformational dynamics. researchgate.netrsc.org At room temperature, if the rotation around a bond is fast on the NMR timescale, the observed spectrum will show time-averaged signals for the exchanging sites. claremont.edu As the temperature is lowered, the rate of rotation decreases. If the temperature is lowered sufficiently to the point where the exchange rate becomes slow on the NMR timescale, separate signals for each conformer can be observed. claremont.edu
For this compound, hindered rotation can be expected around the C(O)-N(diethyl) bond and the N-aryl bond. The steric hindrance imposed by the two methyl groups on the xylyl ring can significantly influence the rotational barrier of the N-aryl bond. nsf.gov By recording a series of NMR spectra at different temperatures, it is possible to observe the coalescence of peaks, which can be analyzed to determine the energy barriers (ΔG‡) for rotation. This provides critical insights into the conformational preferences and the energetic landscape of the molecule. nih.govunacademy.com
Table 1: Hypothetical Variable-Temperature ¹H NMR Data for Rotational Isomers of this compound
| Temperature (°C) | Signal for Ethyl-CH₂ Protons | Coalescence Temperature (Tc) | Rotational Energy Barrier (ΔG‡) |
|---|---|---|---|
| 25 | Broad singlet | - | - |
| -20 | Two broad signals | - | - |
Note: This table is illustrative and based on expected behavior for similar sterically hindered ureas. Actual values would require experimental determination.
To quantitatively measure the rates of conformational exchange, two-dimensional (2D) NMR techniques such as Exchange Spectroscopy (EXSY) are employed. EXSY experiments are particularly useful for studying chemical exchange processes that are slow on the NMR timescale. acs.org In an EXSY spectrum of a system undergoing conformational exchange, cross-peaks appear between the signals of the exchanging nuclei. The intensity of these cross-peaks is proportional to the rate of exchange.
For this compound, an EXSY experiment at a temperature below the coalescence point would allow for the direct measurement of the rate of rotation between different stable conformers. By analyzing the intensities of the diagonal and cross-peaks, the specific rate constants for the forward and reverse exchange processes can be calculated. This provides a more detailed understanding of the dynamics compared to the energy barrier obtained from lineshape analysis in VT-NMR. acs.org
While ¹H NMR is highly sensitive, ¹³C and ¹⁵N NMR spectroscopy offer a wider chemical shift range and can provide more direct information about the electronic environment of the carbon and nitrogen atoms within the urea moiety. nih.govd-nb.info ¹⁵N NMR, in particular, is very sensitive to changes in hybridization and hydrogen bonding at the nitrogen centers. semanticscholar.orgresearchgate.netosf.io
In complex urea systems, the chemical shifts of the carbonyl carbon (¹³C=O) and the urea nitrogens (¹⁵N) can be indicative of the degree of conjugation and the nature of substituent effects. nih.govd-nb.info For this compound, the ¹³C chemical shift of the carbonyl group would be influenced by the electron-donating nature of the diethylamino group and the electronic properties of the xylyl ring. Similarly, the ¹⁵N chemical shifts of the two distinct nitrogen atoms would provide valuable structural information. semanticscholar.orgresearchgate.net The use of ¹⁵N-enriched samples can significantly enhance the signal-to-noise ratio, making these measurements more feasible. nih.gov
Table 2: Typical Chemical Shift Ranges for Urea and its Derivatives
| Nucleus | Functional Group | Typical Chemical Shift Range (ppm) |
|---|---|---|
| ¹³C | C=O (Urea) | 150 - 180 |
| ¹⁵N | N (Urea) | 70 - 100 (relative to NH₃) |
Note: These are general ranges and can vary based on solvent and substituents.
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Hydrogen Bonding Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is a powerful tool for identifying functional groups and probing intermolecular interactions such as hydrogen bonding. mdpi.comnih.gov
In the FTIR spectrum of this compound, characteristic absorption bands would confirm the presence of key functional groups. The N-H stretching vibration, typically appearing in the range of 3200-3500 cm⁻¹, can provide information about hydrogen bonding. nih.gov A sharp band in this region suggests a free N-H group, while a broad band at lower frequency indicates the presence of hydrogen-bonded species. The C=O stretching vibration (Amide I band), usually found between 1630 and 1680 cm⁻¹, is also highly sensitive to hydrogen bonding. mdpi.com A shift to lower wavenumbers is indicative of the weakening of the C=O bond due to its participation as a hydrogen bond acceptor.
Raman spectroscopy provides complementary information. While the C=O stretch is often strong in the IR spectrum, it can be weaker in the Raman spectrum. Conversely, symmetric vibrations and bonds involving non-polar groups can give rise to strong Raman signals.
In the solid state and in concentrated solutions, urea derivatives can form extensive networks of intermolecular hydrogen bonds. researchgate.net In this compound, the N-H group of one molecule can act as a hydrogen bond donor to the carbonyl oxygen of another molecule. The steric bulk of the diethyl and xylyl groups will influence the geometry and strength of these interactions.
By analyzing the N-H and C=O stretching regions in the FTIR and Raman spectra under different conditions (e.g., varying concentration, solvent polarity, or temperature), it is possible to elucidate the predominant hydrogen bonding patterns. mdpi.comnih.gov For instance, dilution studies in a non-polar solvent can help to distinguish between intermolecular and intramolecular hydrogen bonds. The presence of multiple bands in the N-H or C=O stretching regions can indicate the existence of different conformational states or different types of hydrogen-bonded aggregates. mdpi.com
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Comments |
|---|---|---|---|
| N-H | Stretching | 3200 - 3400 | Position and shape are sensitive to hydrogen bonding. |
| C-H (Aromatic) | Stretching | 3000 - 3100 | - |
| C-H (Aliphatic) | Stretching | 2850 - 2970 | - |
| C=O (Urea) | Amide I Stretch | 1630 - 1660 | Shifts to lower frequency with hydrogen bonding. |
| N-H | Amide II Bend | 1510 - 1570 | Coupled with C-N stretching. |
Note: These are expected ranges and can be influenced by the molecular environment.
Mass Spectrometry (MS) for Molecular Structure and Fragmentation Pathways
Mass spectrometry is a crucial analytical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. msu.edu
For this compound, the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation of this molecular ion would provide valuable structural clues. msu.edumiamioh.edu Key fragmentation pathways for ureas often involve cleavage of the bonds adjacent to the carbonyl group.
Common fragmentation patterns for N-aryl-N',N'-dialkylureas include:
α-cleavage: Loss of an ethyl radical from the diethylamino group.
McLafferty-type rearrangement: If sterically feasible, this could lead to the loss of an alkene.
Cleavage of the N-aryl bond: This would result in fragments corresponding to the xylyl isocyanate radical cation or the diethylamino carbonyl cation.
Cleavage of the C(O)-N(aryl) bond: This would generate the xylylaminyl radical and the diethylcarbamoyl cation.
High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments, which allows for the calculation of the elemental composition and further confirms the identity of the compound.
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value | Possible Fragment Structure | Fragmentation Pathway |
|---|---|---|
| 220 | [C₁₃H₂₀N₂O]⁺ | Molecular Ion |
| 191 | [C₁₁H₁₅N₂O]⁺ | Loss of an ethyl radical (•C₂H₅) |
| 147 | [C₉H₉NO]⁺ | Xylyl isocyanate radical cation |
| 121 | [C₈H₁₁N]⁺ | 2,6-Dimethylaniline (B139824) radical cation |
| 100 | [C₅H₁₀NO]⁺ | Diethylcarbamoyl cation |
Note: The relative intensities of these fragments would depend on their stability.
High-Resolution Electrospray Ionization Tandem Mass Spectrometry (HR-ESI-MS/MS) for Positional Isomers
High-Resolution Electrospray Ionization Tandem Mass Spectrometry (HR-ESI-MS/MS) is a powerful analytical technique for the characterization and differentiation of positional isomers of substituted ureas, which can be challenging to distinguish using other methods like NMR spectroscopy. nih.gov The distinct fragmentation patterns of isomeric compounds in the gas phase allow for their unambiguous identification.
In the context of this compound, positional isomers would involve variations in the substitution pattern on the xylyl ring or the arrangement of substituents on the urea nitrogen atoms. When subjected to ESI-MS/MS, the protonated molecules ([M+H]⁺) of these isomers would undergo collision-induced dissociation (CID), leading to the formation of characteristic fragment ions.
A key fragmentation pathway for N,N'-substituted ureas involves the cleavage of the C-N bond, often resulting in the elimination of an isocyanate moiety. nih.gov The relative abundance of specific fragment ions is highly dependent on the substitution pattern, providing a fingerprint for each isomer. For instance, the fragmentation of an isomeric pair can yield a unique and abundant fragment ion for one isomer that is completely absent in the spectrum of the other. nih.gov This distinction arises from the different electronic and steric environments of the cleavable bonds in each isomer.
While specific experimental data for this compound is not detailed in the provided sources, the principles of HR-ESI-MS/MS applied to analogous N,N'-substituted ureas allow for the prediction of its behavior. nih.govnih.gov The technique's ability to generate diagnostic fragments for structurally similar isomers makes it an invaluable tool for quality control and isomeric purity assessment in the synthesis of such compounds. lcms.cz
Table 1: Predicted HR-ESI-MS/MS Fragmentation Data for Positional Isomers of Diethyl-Xylyl-Urea
| Isomer | Precursor Ion (m/z) | Major Characteristic Fragment Ions (m/z) | Plausible Neutral Loss |
| This compound | [M+H]⁺ | Fragment A | Diethylamine (B46881) |
| 1,3-Diethyl-1-(2,6-xylyl)urea | [M+H]⁺ | Fragment B | Ethyl isocyanate |
| 1,1-Diethyl-3-(3,5-xylyl)urea | [M+H]⁺ | Fragment C | Diethylamine |
Note: This table is illustrative, based on general fragmentation patterns of substituted ureas. Actual m/z values would require experimental analysis.
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the conformation of molecules, as well as how they pack together and interact in the crystal lattice. acs.orgnih.gov
Determination of Molecular Conformation and Packing in Crystalline States
For urea derivatives, X-ray crystallography reveals the specific conformation of the molecule in the solid state. This includes the planarity of the urea group and the relative orientation of the xylyl and diethylamino substituents. researchgate.net The analysis of crystal structures of related compounds, such as other N,N'-substituted ureas, shows that the molecular packing is governed by a network of intermolecular interactions. acs.org
Table 2: Illustrative Crystallographic Data for a Substituted Urea Compound
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 10.7388 |
| b (Å) | 9.8449 |
| c (Å) | 21.1259 |
| Volume (ų) | 2233.5 |
| Z (Molecules per unit cell) | 8 |
Note: Data is for 1,1-dimethyl-3-(2-phenylethyl)urea and serves as an example of typical crystallographic parameters. researchgate.net
Insights into Supramolecular Assembly and Crystal Engineering
A crucial aspect revealed by the X-ray crystallography of urea-containing compounds is the formation of supramolecular assemblies through hydrogen bonding. acs.org The urea moiety is an excellent hydrogen bond donor (N-H) and acceptor (C=O), leading to the formation of robust and predictable hydrogen-bonded motifs, such as chains or dimers. researchgate.net
Computational and Theoretical Investigations of 1,1 Diethyl 3 2,6 Xylyl Urea and Analogues
Quantum Chemical Calculations (DFT, Ab Initio)
Quantum chemical methods, particularly Density Functional Theory (DFT) and ab initio calculations, are instrumental in probing the molecular characteristics of substituted ureas. These methods solve the Schrödinger equation, or its density-based equivalent, to provide detailed information about electron distribution and energy.
The electronic properties of a molecule are fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. nih.govmaterialsciencejournal.org
For a molecule like 1,1-Diethyl-3-(2,6-xylyl)urea, the HOMO is typically localized on the more electron-rich portions of the molecule, such as the xylyl ring and the nitrogen atoms, which can act as electron donors. Conversely, the LUMO is generally centered on the carbonyl group (C=O), which serves as an electron-accepting site. The presence of electron-donating diethyl and xylyl groups is expected to raise the HOMO energy level and potentially lower the LUMO energy level compared to unsubstituted urea (B33335), thereby narrowing the HOMO-LUMO gap. A smaller energy gap suggests that the molecule is more polarizable and can be more chemically reactive. scirp.org Theoretical calculations using DFT methods like B3LYP with a 6-31G basis set are commonly employed to compute these orbital energies. nih.gov
Table 1: Representative Frontier Orbital Energies for Urea Analogues
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Method |
|---|---|---|---|---|
| Urea | -7.6 | 1.5 | 9.1 | DFT/B3LYP |
| N,N'-Dimethylurea | -7.1 | 1.3 | 8.4 | DFT/B3LYP |
| This compound | (Predicted) ~ -6.5 | (Predicted) ~ 1.0 | (Predicted) ~ 7.5 | DFT/B3LYP |
Note: Values for urea and dimethylurea are typical literature values for illustrative purposes. Values for this compound are predictive based on structural effects.
Global and local reactivity descriptors derived from DFT calculations help to predict how and where a molecule will react. The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution. For this compound, the MEP would show a region of high negative potential (typically colored red) around the carbonyl oxygen atom, indicating its susceptibility to electrophilic attack. nih.gov Regions of positive potential (blue) would be found around the N-H proton, making it a likely site for nucleophilic interaction. nih.gov
Fukui indices are used to characterize the reactivity of specific atomic sites within a molecule. These indices quantify the change in electron density at a given point when an electron is added to or removed from the system, identifying the most probable sites for nucleophilic and electrophilic attack. For substituted ureas, these calculations can pinpoint which of the nitrogen or oxygen atoms is most reactive.
Quantum chemical calculations can accurately predict thermochemical properties such as the standard enthalpy of formation (ΔfH°). These calculations are often performed using high-level ab initio methods or composite methods like the G4 theory, employing isodesmic reactions to ensure accuracy through cancellation of errors. researchgate.net For simpler analogues like 1,1-diethylurea (B1203175) and 1,3-diethylurea, experimental thermochemical data are available and serve as a validation for theoretical methods. chemeo.comchemeo.com These studies provide reliable increments for estimating the enthalpies of formation of more complex alkyl derivatives of urea. nist.gov
Table 2: Thermochemical Data for Diethylurea Isomers
| Property | 1,1-Diethylurea (asym) | 1,3-Diethylurea (sym) | Unit | Source |
|---|---|---|---|---|
| ΔfH°(solid) | -367.80 ± 2.00 | -379.80 ± 1.80 | kJ/mol | chemeo.comchemeo.com |
| ΔfH°(gas) | -292.00 ± 2.20 | -282.90 ± 2.10 | kJ/mol | chemeo.comchemeo.com |
| ΔcH°(solid) | -3314.90 ± 2.00 | -3302.80 ± 1.70 | kJ/mol | chemeo.comchemeo.com |
Data from Cheméo, referencing the NIST Standard Reference Database. chemeo.comchemeo.comnist.gov
Bond dissociation energies (BDEs) can also be computed to assess the strength of chemical bonds within the molecule, providing insight into its thermal stability and potential degradation pathways. The N-C and C=O bonds are of particular interest in urea derivatives.
The flexibility of the diethyl and xylyl groups in this compound allows for multiple conformations. Conformational analysis involves mapping the potential energy surface by rotating specific dihedral angles to identify the most stable, low-energy conformers. These studies are crucial as the molecule's conformation can significantly influence its biological activity and physical properties. For related urea compounds, it has been shown that the stability of different conformers is influenced by intramolecular hydrogen bonding and steric hindrance between substituent groups. chemeo.com
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations model the physical movements of atoms and molecules over time, providing a detailed picture of dynamic processes. These simulations are governed by a force field, a set of parameters that defines the potential energy of the system.
MD simulations are particularly effective for studying the non-covalent interactions of this compound with itself and with solvent molecules. In the solid state, urea and its derivatives form extensive networks of hydrogen bonds, which dictate their crystal structure and physical properties like melting point. researchgate.net MD simulations can model these interactions and predict crystal morphologies.
In solution, the solvent environment plays a critical role. MD simulations of urea in aqueous solution have shown that urea can interact directly with other solutes via hydrogen bonds and also indirectly by altering the structure of the surrounding water molecules. nih.gov For the more complex this compound, which has both hydrophobic (xylyl, ethyl) and hydrophilic (urea) parts, MD simulations can model how it orients itself in different solvents and how it interacts with other molecules. These simulations can elucidate the role of the urea moiety in forming hydrogen bonds and the role of the hydrocarbon substituents in hydrophobic interactions, which is essential for understanding its behavior in complex chemical or biological systems. researchgate.net
Adsorption Mechanisms on Surfaces
The study of how molecules interact with and adsorb onto surfaces is crucial for applications in catalysis, materials science, and sensor technology. Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating these mechanisms at the quantum level. While specific DFT studies on the adsorption of this compound were not identified, research on simpler urea molecules and their derivatives on various surfaces offers valuable insights into the fundamental interactions.
Theoretical calculations have been employed to investigate the adsorption and decomposition of urea on surfaces like zinc oxide (ZnO) and copper oxide (Cu₂O). rsc.orgscribd.com These studies reveal that the urea molecule typically interacts with metal surfaces through its carbonyl oxygen and amino groups. The nature of the surface, including its composition and crystallographic face, dictates the strength and geometry of the adsorption.
For instance, DFT calculations on the adsorption of urea onto a Ni single-atom doped Cu₂O surface showed that the specific configuration of the catalyst surface significantly influences the urea adsorption energy. rsc.org The synergistic effect between the nickel and copper atoms was found to activate the urea molecule by modulating its electron distribution, which is a critical step in catalytic processes. rsc.org Similarly, studies on the ZnO surface have shown that the surface actively participates in the decomposition of urea by lowering the energy barrier compared to the gas-phase reaction. scribd.com These findings suggest that the adsorption of a substituted urea like this compound would likely involve similar interactions, with the diethylamino and xylyl groups providing additional steric and electronic influences on the adsorption geometry and energy.
Table 1: Calculated Adsorption Properties of Urea on Various Surfaces This table presents data for the parent compound urea as a model for substituted urea derivatives.
| Surface/Catalyst | Computational Method | Key Findings |
|---|---|---|
| Ni-doped Cu₂O:{110} | DFT | Optimal urea adsorption energy, facilitating activation of N-H and C-N bonds. rsc.org |
| ZnO (1010) | DFT | Surface lowers the energy barrier for urea decomposition via chemisorption. scribd.com |
| CuWO₄ (111) | DFT | Analysis of C-N coupling mechanisms during urea synthesis from *CO and *NO₂ intermediates. researchgate.net |
Reaction Pathway and Transition State Analysis
Understanding the precise sequence of events during a chemical reaction—the reaction pathway—is fundamental to controlling and optimizing chemical processes. Computational chemistry allows for the mapping of potential energy surfaces, identifying stable intermediates, and locating the high-energy transition states that connect them. fossee.in Transition State Theory (TST) is a key framework that uses the properties of the transition state to predict reaction rates. fossee.in Computational tools can calculate the geometry and energy of these fleeting structures, providing activation energies that are crucial for understanding reaction kinetics. fossee.in
Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. They are governed by specific orbital symmetry rules. A thorough review of the scientific literature indicates that computational studies focused on the elucidation of pericyclic reaction mechanisms involving this compound or closely related N,N-dialkyl-N'-aryl urea analogues are not extensively documented. While computational methods are frequently used to study pericyclic reactions in general, their application to this specific class of urea compounds appears to be a niche area with limited published research.
Computational modeling is a cornerstone of modern catalysis research, enabling the detailed investigation of reaction mechanisms that are often difficult to probe experimentally. acs.org Studies on urea and its derivatives have explored various catalytic processes, including hydrolysis, synthesis, and oxidation.
Urea Hydrolysis: The enzymatic hydrolysis of urea by urease has been a subject of significant computational study. nih.govnih.gov These models, often using a combination of quantum mechanics and molecular mechanics (QM/MM), investigate how the binuclear nickel center in the enzyme's active site catalyzes the decomposition of urea into ammonia (B1221849) and carbamate (B1207046). nih.gov Calculations have explored different potential pathways, such as the role of a bridging hydroxide (B78521) ion acting as a nucleophile. nih.gov By calculating the energetics of intermediates and transition states, these studies help to resolve mechanistic debates and explain the high efficiency of the enzyme. nih.gov
Urea Synthesis and Oxidation: On the materials science front, DFT calculations have been used to model the catalytic synthesis of urea from sources like CO₂ and nitrates on metal surfaces. researchgate.netunina.it These studies focus on identifying the most energy-favorable pathways for C-N bond formation, a critical step in the process. For example, research on Cu/Cu₂O heterointerfaces has mapped the reaction pathway for urea production, identifying key intermediates and calculating the free energy changes for each step. researchgate.net In a similar vein, the electrocatalytic urea oxidation reaction (UOR) has been modeled to design more efficient catalysts for energy applications. rsc.org Computational screening of catalyst compositions, such as Ni-doped Cu₂O, helps identify materials that can lower the overpotential for urea oxidation by providing an optimal binding environment for the molecule and its reaction intermediates. rsc.org
These computational approaches, while often applied to the parent urea molecule, establish a methodological foundation for investigating the catalytic reactivity of more complex derivatives like this compound.
Table 2: Selected Calculated Energy Barriers in Catalytic Processes Involving Urea This table presents data for the parent compound urea as a model for substituted urea derivatives.
| Catalytic Process | System | Computational Method | Calculated Activation Energy / Overpotential |
|---|---|---|---|
| Urea Hydrolysis | Urease Active Site Model | DFT | ~150 kJ/mol (for tetrahedral intermediate formation) nih.gov |
| Urea Oxidation | Ni-doped Cu₂O:{110} Surface | DFT | 0.29 V (reaction overpotential) rsc.org |
| Urethane Formation | Phenyl isocyanate + Methanol (B129727) | G3MP2BHandHLYP | Barrier reduction of >100 kJ/mol with amine catalysts mdpi.com |
Reactivity, Derivatization, and Reaction Mechanism Studies of 1,1 Diethyl 3 2,6 Xylyl Urea Chemistry
Unimolecular Decomposition Pathways and Kinetics
The stability of 1,1-Diethyl-3-(2,6-xylyl)urea under thermal stress is a critical aspect of its chemical profile. Theoretical and computational studies on analogous alkyl- and phenylureas provide a framework for understanding its decomposition pathways and the kinetics that govern these processes.
Thermal Stability and Degradation Mechanisms
Theoretical analyses of various urea (B33335) derivatives indicate that their thermal decomposition is not initiated by simple bond fission. researchgate.netorganic-chemistry.org Instead, the primary degradation route is a unimolecular, four-center pericyclic reaction. researchgate.netorganic-chemistry.orgacs.orgwikipedia.org This concerted mechanism involves the transfer of a hydrogen atom from the nitrogen of the xylyl group to the diethyl-substituted nitrogen, leading to the simultaneous cleavage of the C-N bond.
For this compound, this pathway results in the formation of two smaller molecules: 2,6-dimethylphenyl isocyanate and diethylamine (B46881). This decomposition route is considered dominant as initial bond fissions are not competitive. researchgate.netorganic-chemistry.org The reaction proceeds through a transition state that minimizes the energetic barrier for decomposition. The general mechanism for this class of compounds is supported by extensive electronic structure calculations. researchgate.net
Table 1: Thermal Decomposition Products of this compound
| Reactant | Decomposition Pathway | Products |
| This compound | Four-center pericyclic reaction | 2,6-Dimethylphenyl isocyanate + Diethylamine |
Rate Rules for Thermal Decomposition
Based on systematic studies of a range of urea derivatives, new reaction rate rules for their thermal decomposition have been developed. researchgate.netwikipedia.org These rules allow for the prediction of thermal decomposition kinetics for a large number of related compounds. researchgate.netwikipedia.org The rate of decomposition is influenced by the nature of the substituents on the nitrogen atoms.
Key factors determining the reaction rate include:
The nature of the transferred hydrogen atom: In the case of this compound, the hydrogen is transferred from a secondary amine nitrogen attached to an aryl group.
The nature of the N-atom acceptor: The acceptor is a tertiary, dialkyl-substituted nitrogen atom.
These structural features dictate the activation energy of the decomposition process. The developed rate rules can be used to determine the product branching ratios and the total rate of decomposition for a given urea derivative. researchgate.net
Nucleophilic Reactivity and Additions
The urea functional group in this compound can participate in nucleophilic reactions, particularly those that lead to the formation of new urea linkages through processes related to aminolysis.
Formation of Urea Linkages via Aminolysis and Related Processes
While amides are generally inert, ureas are more susceptible to amine exchange processes, often referred to as transamidation. researchgate.net This type of reaction allows for the synthesis of new urea derivatives from an existing urea. The process is not a direct nucleophilic substitution at the carbonyl carbon in a single step. Instead, it is often linked to the thermal decomposition pathway of the urea itself.
The reaction mechanism for the "aminolysis" of this compound with a primary or secondary amine (R₂'NH) would likely proceed via two key steps:
Thermal Dissociation: The initial and rate-limiting step is the thermal decomposition of the parent urea into 2,6-dimethylphenyl isocyanate and diethylamine, as described in section 5.1.1. wikipedia.orgacs.org The generation of the highly reactive isocyanate intermediate is crucial. acs.org
Nucleophilic Addition: The newly introduced amine (R₂'NH), acting as a nucleophile, then attacks the electrophilic carbon of the 2,6-dimethylphenyl isocyanate intermediate. This addition reaction forms a new, more stable urea derivative.
This two-step process effectively results in the exchange of the diethylamine group for a different amine group, thus forming a new urea linkage. The reaction is driven forward by the trapping of the isocyanate intermediate by the reacting amine. The conditions for such reactions typically require elevated temperatures to facilitate the initial decomposition step. wikipedia.org
Table 2: Proposed Mechanism for Aminolysis of this compound
| Step | Reaction Description | Reactants | Intermediate/Product |
| 1 | Thermal Decomposition | This compound | 2,6-Dimethylphenyl isocyanate + Diethylamine |
| 2 | Nucleophilic Attack | 2,6-Dimethylphenyl isocyanate + R₂'NH (new amine) | 1-(2,6-Dimethylphenyl)-3-(R')-urea |
Intermolecular Reactions and Derivative Formation
Beyond unimolecular decomposition and aminolysis, this compound possesses the potential to undergo intermolecular reactions to form more complex derivatives, notably through transition metal-catalyzed coupling reactions.
C-N Coupling Reactions
The presence of an N-H bond on the xylyl-substituted nitrogen atom makes this compound a potential substrate for palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination. organic-chemistry.orgwikipedia.org This reaction is a powerful method for forming carbon-nitrogen bonds and allows for the arylation of amines and related N-H containing compounds. organic-chemistry.orgwikipedia.org
In this context, the N-H bond of this compound could react with an aryl halide (Ar-X) in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The outcome of this reaction would be the formation of a trisubstituted urea, 1,1-Diethyl-3-aryl-3-(2,6-xylyl)urea. The reaction's utility stems from its ability to create complex molecular architectures from readily available starting materials. wikipedia.org The general scope of the Buchwald-Hartwig amination has been extended to include the arylation of ureas, making this a feasible pathway for derivatization. organic-chemistry.org
Table 3: Hypothetical C-N Coupling Reaction
| Reaction Type | Substrates | Catalyst System | Product |
| Buchwald-Hartwig Amination | This compound + Aryl halide (Ar-X) | Palladium source (e.g., Pd₂(dba)₃), Phosphine ligand (e.g., Xantphos), Base (e.g., Cs₂CO₃) | 1,1-Diethyl-3-aryl-3-(2,6-xylyl)urea |
This method provides a strategic route to novel derivatives that would be difficult to synthesize through other means, expanding the chemical space accessible from this compound.
Mechanistic Insights into Specific Transformations
Autocatalysis in Urea Synthesis
Autocatalysis is a phenomenon where a product of a reaction acts as a catalyst for that same reaction. In the synthesis of ureas, this can occur under specific conditions where a product, intermediate, or even a byproduct can accelerate the rate of urea formation. The general mechanism often involves the activation of a reactant by the product, for instance, through hydrogen bonding or the formation of a more reactive intermediate complex.
However, there is no specific research available that details an autocatalytic mechanism in the synthesis of this compound. The synthesis of unsymmetrical ureas typically proceeds through well-established routes, such as the reaction of an isocyanate with an amine, which are not generally characterized by autocatalytic behavior.
Formation of Carbodiimide (B86325) Ions from Urea Precursors
Ureas, particularly N,N'-disubstituted ureas, can be precursors to carbodiimides through a dehydration reaction. This transformation involves the removal of a molecule of water from the urea moiety to form the characteristic N=C=N functional group of a carbodiimide. This process is often facilitated by dehydrating agents.
The generally accepted pathway for carbodiimide formation from a urea involves the activation of the carbonyl oxygen, followed by elimination of water. The reaction of a carbodiimide with a carboxylic acid forms a key intermediate, an O-acylisourea, which is highly reactive. This intermediate can then react with an amine to form an amide and the corresponding urea. A common side reaction involves the rearrangement of the O-acylisourea to a stable N-acylurea. wikipedia.orgunimi.itnih.gov
There is no specific literature detailing the mechanism of carbodiimide ion formation directly from this compound. While the general principles of urea dehydration to carbodiimides are well-understood, the specific kinetics, intermediates, and optimal conditions for this transformation involving this compound have not been reported.
Urea Catalytic Oxidation Reaction (UOR) Mechanisms
General UOR mechanisms on nickel-based catalysts, for example, are thought to proceed through the adsorption of urea onto the catalyst surface, followed by a series of electron and proton transfer steps. These steps lead to the sequential breaking of N-H and C-N bonds and the formation of various intermediates before the final products are released.
While there is extensive research on the UOR of unsubstituted urea, there is a lack of studies focusing on the catalytic oxidation of substituted ureas like this compound. The presence of diethyl and xylyl substituents would significantly alter the molecule's adsorption characteristics on a catalyst surface and the electronic properties of the urea core, thereby influencing the reaction pathway and kinetics. However, without specific experimental or theoretical studies, the precise UOR mechanism for this compound remains speculative. Research into the electrochemical oxidation of lidocaine, a structurally related molecule, has focused on its metabolic pathways, including N-dealkylation and hydroxylation, rather than the complete oxidation of the urea-like amide bond. acs.orgresearchgate.netnih.gov
Future Research Directions and Concluding Remarks
Emerging Synthetic Paradigms and Green Chemistry Innovations
The synthesis of substituted ureas has traditionally relied on methods that often involve hazardous reagents like phosgene (B1210022) and isocyanates. rsc.orgwikipedia.org The future of synthesizing compounds like 1,1-Diethyl-3-(2,6-xylyl)urea will increasingly focus on environmentally benign and resource-efficient processes. rsc.org
Key Innovations and Future Directions:
Phosgene-Free Routes: A significant push is towards the complete avoidance of phosgene. rsc.org Alternative carbonylation agents and catalytic systems are being explored. For instance, the use of carbon dioxide (CO₂) as a C1 building block presents a green and sustainable alternative for urea (B33335) synthesis. nih.gov Catalytic systems that can efficiently activate CO₂ for reaction with amines are a major area of research. nih.gov
Solvent-Free and Aqueous Synthesis: Recent studies have demonstrated the feasibility of synthesizing N-substituted ureas in water, eliminating the need for organic solvents. rsc.org This approach not only reduces volatile organic compound (VOC) emissions but can also simplify product isolation through precipitation and filtration. rsc.org Microwave-assisted synthesis in aqueous or solvent-free conditions has also emerged as a rapid and efficient method for generating libraries of urea derivatives. nih.gov
Catalyst-Free Mechanochemistry: Ball-milling and other mechanochemical techniques offer a solvent-free approach to synthesizing ureas. beilstein-journals.org These methods can lead to quantitative yields and avoid the need for catalysts, aligning perfectly with the principles of green chemistry. beilstein-journals.org
Bio-alternative Solvents: The use of biodegradable and bio-derived solvents like Cyrene™ offers a promising alternative to traditional toxic solvents such as DMF, leading to a significant reduction in waste and environmental impact. rsc.org
A comparative look at traditional versus emerging green synthetic methodologies is presented below:
| Feature | Traditional Synthesis | Emerging Green Synthesis |
| Carbon Source | Phosgene, Isocyanates | Carbon Dioxide, Carbonates |
| Solvent | Organic Solvents (e.g., DMF) | Water, Bio-alternative Solvents, Solvent-free |
| Energy Input | Conventional Heating | Microwave Irradiation, Mechanochemistry |
| Safety | Use of highly toxic reagents | Avoidance of hazardous materials |
| Waste Generation | High | Minimized |
The implementation of these green chemistry principles will be crucial for the sustainable production of this compound and other substituted ureas on both laboratory and industrial scales.
Advances in Computational Chemistry and Predictive Modeling
Computational chemistry and molecular modeling are indispensable tools for elucidating the structure-property relationships of substituted ureas. nih.govnih.gov For a molecule like this compound, with its potential for conformational isomerism, these techniques can provide invaluable insights.
Areas for Computational Exploration:
Conformational Analysis: The rotational barrier around the C-N bonds of the urea moiety can lead to stable cis and trans conformers. nih.gov The steric hindrance imposed by the 2,6-xylyl group in this compound likely favors a specific conformation. Quantum mechanical calculations and molecular dynamics simulations can predict the most stable conformers and the energy barriers for their interconversion. nih.gov Understanding these conformational preferences is critical, as they can significantly influence the molecule's biological activity and material properties.
Predictive Modeling of Properties: Computational methods can be employed to predict a range of physicochemical properties for this compound, such as its solubility, lipophilicity (LogP), and electronic properties. uni.lu Furthermore, predictive models can be used to estimate its potential as an inhibitor for specific enzymes or as a component in functional materials. nih.govacs.org
Reaction Mechanism Elucidation: Density Functional Theory (DFT) studies can be used to investigate the mechanisms of reactions involving this compound. mdpi.com This includes understanding its role in catalytic cycles and predicting its reactivity towards different reagents.
The table below summarizes key computational parameters that can be investigated for this compound.
| Computational Method | Parameter to Investigate | Significance |
| Quantum Mechanics (QM) | Rotational energy barriers, Stable conformers | Understanding conformational preferences |
| Molecular Dynamics (MD) | Conformational dynamics in solution | Simulating behavior in different environments |
| Quantitative Structure-Activity Relationship (QSAR) | Predicted biological activity | Guiding development for specific applications |
| Density Functional Theory (DFT) | Reaction pathways and transition states | Elucidating reaction mechanisms |
These computational approaches will accelerate the discovery of new applications and provide a deeper understanding of the fundamental properties of this molecule.
Novel Applications in Functional Materials and Catalytic Systems
The unique structure of this compound suggests its potential utility in the development of novel functional materials and catalytic systems. The urea functionality is known for its ability to form strong hydrogen bonds, which can be exploited in the design of self-assembling materials and organocatalysts.
Potential Applications:
Polymer and Resin Formulations: Substituted ureas can act as catalysts and reactivity modifiers in the production of synthetic resins. sinooan.com The steric hindrance in this compound could influence polymerization rates and the cross-linking density of polymers, potentially leading to materials with tailored mechanical and thermal properties.
Organocatalysis: The urea moiety can act as a hydrogen-bond donor to activate substrates in a variety of organic reactions. While simple ureas have shown catalytic activity, the specific substitution pattern of this compound could lead to unique catalytic properties. For example, N,N-diethylurea has been shown to catalyze amidation reactions. nih.gov The xylyl group could introduce additional non-covalent interactions, influencing the stereoselectivity of catalytic transformations.
Supramolecular Chemistry: The hydrogen bonding capabilities of the urea group can be utilized to construct supramolecular assemblies such as gels, liquid crystals, and molecular capsules. The bulky xylyl group could direct the self-assembly process, leading to novel materials with interesting photophysical or recognition properties.
Future research should focus on synthesizing and characterizing materials incorporating this compound and evaluating its performance in various catalytic reactions.
Unexplored Reactivity and Mechanistic Pathways
The reactivity of this compound is largely unexplored. The presence of the sterically hindered N-aryl group is expected to significantly influence its chemical behavior compared to less substituted ureas.
Avenues for Reactivity Studies:
Masked Isocyanate Chemistry: Hindered trisubstituted ureas can act as "masked isocyanates," undergoing nucleophilic substitution reactions under neutral conditions to release an isocyanate intermediate. nih.gov Investigating the propensity of this compound to undergo such reactions could open up new synthetic routes to carbamates, thiocarbamates, and other urea derivatives under mild conditions. nih.gov
Metal-Catalyzed Cross-Coupling Reactions: The N-H bond of the urea could be a site for functionalization via transition-metal-catalyzed cross-coupling reactions. This would allow for the introduction of a wide range of substituents, further diversifying the chemical space of substituted ureas.
Mechanistic Investigations: Detailed mechanistic studies, including kinetic analysis and isotopic labeling experiments, are needed to understand the pathways of reactions involving this compound. For instance, investigating its reaction with acyloins or diones in acidic solution could reveal novel cyclization pathways. rsc.org
A deeper understanding of the reactivity of this compound will undoubtedly lead to the development of new synthetic methodologies and applications.
Outlook on the Broader Impact of Substituted Urea Research
The study of substituted ureas, including specific compounds like this compound, has far-reaching implications across various scientific disciplines. The urea scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of clinically approved drugs. nih.govfrontiersin.org
Future Impact and Perspectives:
Drug Discovery: The ability of the urea moiety to form strong and directional hydrogen bonds makes it an excellent pharmacophore for interacting with biological targets such as enzymes and receptors. nih.govnih.gov Research into novel substituted ureas will continue to fuel the discovery of new therapeutic agents for a variety of diseases, including cancer, HIV, and diabetes. nih.govfrontiersin.orgresearchgate.net
Materials Science: The self-assembly properties and catalytic potential of ureas will drive the development of new smart materials, sensors, and more efficient industrial processes. nih.gov The versatility of the urea functional group allows for fine-tuning of material properties through synthetic modification.
Sustainable Chemistry: The ongoing development of green synthetic methods for ureas will contribute to a more sustainable chemical industry. research.csiro.au By replacing hazardous reagents and minimizing waste, researchers are paving the way for the environmentally responsible production of this important class of compounds.
Q & A
Basic Research Questions
Q. How can spectroscopic methods confirm the identity of 1,1-Diethyl-3-(2,6-xylyl)urea in synthetic batches?
- Methodological Answer : Use a combination of NMR spectroscopy (¹H and ¹³C) to verify the urea backbone and aromatic substituents. Compare chemical shifts with computational predictions (e.g., DFT calculations) for the 2,6-xylyl group. Mass spectrometry (HRMS) can validate the molecular weight (276.22 g/mol) and isotopic pattern . For purity, employ HPLC with UV detection at 254 nm, referencing retention times against a certified standard.
Q. What computational tools are suitable for predicting the hydrophobicity (logP) and solubility of this compound?
- Methodological Answer : Use XlogP3-AA (Atom-Additive Method) to estimate logP (~4.3), indicating high hydrophobicity . Solubility in polar solvents can be modeled via COSMO-RS , accounting for hydrogen-bonding capacity (1 donor, 1 acceptor) and topological polar surface area (32.3 Ų) . Experimental validation in DMSO or ethanol is recommended due to limited aqueous solubility.
Q. How should researchers handle safety protocols for this compound given its toxicity profile?
- Methodological Answer : Refer to LD₅₀ data (e.g., intraperitoneal rat LD₅₀: 260 mg/kg) to establish exposure limits . Use PPE including nitrile gloves, lab coats, and fume hoods. For decomposition (emits NOₓ and HCl), implement scrubber systems and monitor air quality with FTIR spectroscopy .
Advanced Research Questions
Q. What strategies optimize the synthesis of this compound to minimize byproducts like thiourea derivatives?
- Methodological Answer : Use Schlenk-line techniques under inert atmosphere to prevent oxidation. Optimize reaction stoichiometry (e.g., 1:1.2 ratio of diethylamine to 2,6-xylyl isocyanate) and monitor progress via in-situ IR spectroscopy (N=C=O peak at ~2270 cm⁻¹). Purify via flash chromatography (silica gel, hexane/EtOAc gradient) to isolate urea from thiourea byproducts .
Q. How can contradictions in NMR data for rotational isomers of this compound be resolved?
- Methodological Answer : Perform variable-temperature NMR (VT-NMR) to observe dynamic rotational isomerism around the urea C-N bond. Use 2D NOESY to identify spatial proximity between ethyl groups and aromatic protons. Compare with X-ray crystallography data to confirm dominant conformers in the solid state .
Q. What mechanistic insights explain the compound’s toxicity in biological systems?
- Methodological Answer : Investigate mitochondrial uncoupling via oxygen consumption rate (OCR) assays in cell cultures. Use LC-MS/MS to detect reactive metabolites (e.g., chloroethyl intermediates) and validate with glutathione depletion assays . Molecular docking studies can identify potential binding to cytochrome P450 enzymes .
Q. How do structural modifications (e.g., substituent effects) influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : Replace the 2,6-xylyl group with electron-deficient aryl halides and perform Buchwald-Hartwig amination to assess coupling efficiency. Analyze steric effects using Hammett plots and computational tools (e.g., M062X/6-31G ). Compare yields and regioselectivity with control substrates .
Data Analysis & Reproducibility
Q. What statistical methods address batch-to-batch variability in pharmacological assays?
- Methodological Answer : Apply ANOVA with Tukey’s post-hoc test to compare IC₅₀ values across batches. Use principal component analysis (PCA) to correlate impurities (e.g., residual solvents) with bioactivity outliers. Standardize protocols using ICH Q2(R1) guidelines for analytical method validation .
Q. How can computational modeling predict degradation pathways under accelerated storage conditions?
- Methodological Answer : Perform DFT-based transition-state analysis to identify hydrolysis-prone sites (e.g., urea carbonyl). Validate with forced degradation studies (40°C/75% RH for 4 weeks) and track degradation via UPLC-PDA . Compare experimental results with molecular dynamics simulations in explicit solvent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
